molecular formula C12H10OS B1280271 4-(Phenylthio)phenol CAS No. 5633-55-6

4-(Phenylthio)phenol

Cat. No. B1280271
CAS RN: 5633-55-6
M. Wt: 202.27 g/mol
InChI Key: XAYCNCYFKLSMGR-UHFFFAOYSA-N
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Description

4-(Phenylthio)phenol is a chemical compound that is part of a broader class of organic molecules where a phenylthio group is attached to a phenol moiety. This structural motif is found in various compounds that have diverse applications in pharmaceuticals, materials science, and organic synthesis. The phenylthio group can influence the physical, chemical, and biological properties of the molecules it is part of, making it a significant functional group in organic chemistry.

Synthesis Analysis

The synthesis of compounds related to 4-(Phenylthio)phenol involves various chemical reactions. For instance, 4-phenylthiobenzyl chloride, a related compound, was synthesized through the substitution of 4-fluorobenzaldehyde with thiophenol, followed by reduction and chlorination, achieving an overall yield of 88% based on thiophenol . Another related synthesis involves the copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization, which successfully produced 2-(phenylthio)phenols from simple phenols and aromatic halides using dimethyl sulfoxide as the oxidant .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-(phenylthio)phenol motif can be confirmed using various spectroscopic techniques such as FT-IR, UV-vis, 1H-NMR, and 13C-NMR . For example, the crystal structure of a compound containing a 4-(trifluoromethylthio)phenoxy group was confirmed by single-crystal X-ray diffraction . These techniques are crucial for verifying the successful synthesis and understanding the structural details of the synthesized compounds.

Chemical Reactions Analysis

Chemical reactions involving 4-(phenylthio)phenol derivatives can lead to a variety of products. For example, [Pd]-catalyzed para-selective allylation of phenols has been used to access 4-[(E)-3-aryl/alkylprop-2-enyl]phenols, which are important scaffolds in natural products and biologically significant compounds . Additionally, oxidative polycondensation reactions have been employed to synthesize polymers from phenol-based monomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(phenylthio)phenol derivatives are influenced by their molecular structure. Thermal stability, solubility, and electrical conductivity are some of the properties that have been characterized for these compounds. For instance, the thermal stability and electrochemical properties of poly-4-[(2-methylphenyl)iminomethyl]phenol were studied, showing that the polymer has higher stability against thermal decomposition and behaves as a typical semiconductor . Solvatochromism, which is the change in color with the polarity of the solvent, is another interesting property observed in nitro-substituted 4-[(phenylmethylene)imino]phenolates . These properties are essential for the potential application of these compounds in various fields, including materials science and sensing technologies.

Scientific Research Applications

Synthesis Applications

  • Facile Synthesis of Phenol Derivatives : 4-(Phenylthio)phenol derivatives, such as 2-(phenylthio)phenols, have been synthesized through copper(I)-catalyzed tandem transformations, involving C-S coupling and C-H functionalization. This method utilizes dimethyl sulfoxide as an oxidant and demonstrates a promising approach for creating a variety of phenol derivatives (Xu, Wan, Mao, & Pan, 2010).

  • Diaryl Ether Synthesis : The compound has been used in bis(triarylmethylium)-mediated diaryl ether synthesis. This process successfully produces various aryl 4-dialkylaminophenyl ethers from phenols and N,N-dialkyl-4-phenylthioanilines, demonstrating its versatility in organic synthesis (Saitoh & Ichikawa, 2005).

Material Science and Chemistry

  • Electroactive Phenol Based Polymer Synthesis : In material science, 4-(Phenylthio)phenol is instrumental in synthesizing electroactive phenol-based polymers. These polymers are synthesized through oxidative polycondensation reactions and have potential applications in electronics due to their electrical conductivity and fluorescence properties (Kaya & Aydın, 2012).

  • Corrosion Inhibition in Metals : Certain derivatives of 4-(Phenylthio)phenol, like Schiff base ligands, have shown potential as corrosion inhibitors. They are effective in preventing metal corrosion in acidic environments, indicating their potential application in material protection and preservation (Elemike, Nwankwo, Onwudiwe, & Hosten, 2017).

Environmental and Biological Applications

  • Phenol Metabolism in Bacteria : Research on the metabolism of phenol compounds in bacteria has shown that derivatives of 4-(Phenylthio)phenol can be involved in biochemical pathways, like the carboxylation of phenylphosphate, which is a step in the anaerobic metabolism of phenol (Lack & Fuchs, 1992).

Pharmaceutical Research

  • Schiff Base Polymer with Antimicrobial Properties : A thermally stable polyazomethine with a phenol group, synthesized from 4-(Phenylthio)phenol derivatives, showed significant antimicrobial activity against various bacteria and fungi. This highlights its potential application in pharmaceutical formulations and antimicrobial coatings (Baran & Saçak, 2018).

Safety And Hazards

“4-(Phenylthio)phenol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The development of advanced technologies for phenol removal, including “4-(Phenylthio)phenol”, is a future direction in this field . Due to the high potential of phenolic compounds for applications in various industries such as pharmaceutical and food industries, the search for the development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

4-phenylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10OS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYCNCYFKLSMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461925
Record name 4-(phenylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylthio)phenol

CAS RN

5633-55-6
Record name 4-(phenylthio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
H Tian, C Zhu, H Yang, H Fu - Chemical Communications, 2014 - pubs.rsc.org
A simple, efficient and environmentally friendly method for iron or boron-catalyzed C–H arylthiation of substituted phenols at room temperature has been developed, and the …
Number of citations: 81 pubs.rsc.org
K Uneyama, S Torii - The Journal of Organic Chemistry, 1972 - ACS Publications
Diphenyl sulfide (1), dissolved in acetonitrile containing LiC104, was electrolyzed at 30 to give diphenyl p-(phenylthio) phenyl sulfonium perchlorate (3), diphenyl sulfoxide (4), and 1, 4-…
Number of citations: 41 pubs.acs.org
DS Raghuvanshi, N Verma - RSC advances, 2017 - pubs.rsc.org
A convenient and novel approach has been developed for the synthesis of unsymmetrical diaryl sulfides by the reaction of sulfonyl hydrazides with phenols using a [Bmim][Br] ionic …
Number of citations: 31 pubs.rsc.org
CD Prasad, SJ Balkrishna, A Kumar… - The Journal of …, 2013 - ACS Publications
A transition-metal-free synthetic method has been developed for the synthesis of unsymmetrical diaryl chalcogenides (S, Se, and Te) from diaryl dichalcogenides and arenes under …
Number of citations: 197 pubs.acs.org
MU Bombala - 1978 - spiral.imperial.ac.uk
In Part I, it is shown that the addition of phenol to propargyl alcohol, contrary to the statement of earlier workers, is not regiospecific. Both positional isomers are formed, and contrary to …
Number of citations: 2 spiral.imperial.ac.uk
M YoDo, H HARADA - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
A method for synthesizing methyl 2, 3-dihydro-2-benzofurancarboxylates from o-allylphenols is described. The reaction of 6-allyl-2, 3-dichlorophenol (3) with benzenesulfenyl chloride (…
Number of citations: 8 www.jstage.jst.go.jp
A Bhowmik, M Yadav, RA Fernandes - Organic & Biomolecular …, 2020 - pubs.rsc.org
A NiCl2/2,2′-bipyridine-catalyzed cross-coupling of thiophenols with arylboronic acids has been developed for the synthesis of symmetric and unsymmetric diarylsulfides at room …
Number of citations: 23 pubs.rsc.org
PK Samanta, R Biswas, SN Bhaduri, S Ray… - Microporous and …, 2021 - Elsevier
Thioester is a vital part of several commercially available drugs. Consequently, development of suitable low cost catalyst for C–S bond formation is extremely necessary. In present work, …
Number of citations: 4 www.sciencedirect.com
G Grewal, N Kaila, RW Franck - The Journal of Organic Chemistry, 1992 - ACS Publications
The title sulfonium salts undergoelectrophilic addition to glycals in the presence of alcohols to form principally /3-glycosides. A substituenteffect study has shown that the reagent with a p…
Number of citations: 100 pubs.acs.org
R Sikari, S Sinha, S Das, A Saha… - The Journal of …, 2019 - ACS Publications
A simple and efficient approach of C–S cross-coupling of a wide variety of (hetero)aryl thiols and (hetero)aryl halides under mild conditions, mostly at room temperature, catalyzed by …
Number of citations: 61 pubs.acs.org

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